molecular formula C20H23N3O2 B505626 N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide

N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide

Katalognummer: B505626
Molekulargewicht: 337.4g/mol
InChI-Schlüssel: YHWFKKKGWXFPER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide is a chemical compound with the molecular formula C19H23N3O. It is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and an acetamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide typically involves the reaction of 4-benzylpiperazine with 2-(chlorocarbonyl)phenylacetic acid. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Benzyl-2-(4-phenyl-1-piperazinyl)acetamide
  • 2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide
  • N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide

Uniqueness

N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide stands out due to its specific structural features, such as the combination of a benzyl-substituted piperazine ring and an acetamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C20H23N3O2

Molekulargewicht

337.4g/mol

IUPAC-Name

N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C20H23N3O2/c1-16(24)21-19-10-6-5-9-18(19)20(25)23-13-11-22(12-14-23)15-17-7-3-2-4-8-17/h2-10H,11-15H2,1H3,(H,21,24)

InChI-Schlüssel

YHWFKKKGWXFPER-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3

Kanonische SMILES

CC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.